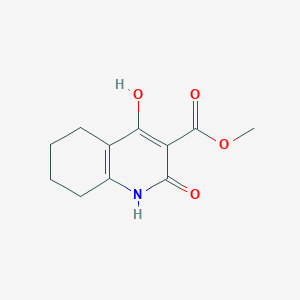

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 150057-08-2

Cat. No.: VC5069558

Molecular Formula: C11H13NO4

Molecular Weight: 223.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150057-08-2 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.228 |

| IUPAC Name | methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C11H13NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) |

| Standard InChI Key | LYRIJLARNMSQIM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C2=C(CCCC2)NC1=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a 1,2,5,6,7,8-hexahydroquinoline system with three critical substituents:

-

4-Hydroxy group: A phenolic hydroxyl at position 4, enabling hydrogen bonding and acidity (pKa ~8–10) .

-

2-Oxo group: A ketone at position 2, contributing to electrophilic reactivity and tautomerism.

-

3-Carboxylate ester: A methyl ester at position 3, influencing solubility and metabolic stability .

The IUPAC name is methyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 1.25–1.45 (m, 4H, cyclohexene CH₂), 2.60–2.80 (m, 2H, CH₂ adjacent to ketone), 3.85 (s, 3H, COOCH₃), 6.25 (s, 1H, aromatic H), 10.20 (s, 1H, OH).

-

¹³C NMR: δ 172.5 (C=O ester), 168.9 (C=O ketone), 162.3 (C-OH), 112–140 (aromatic carbons).

-

IR (KBr): 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O).

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multicomponent reactions (MCRs) involving:

-

Michael Addition: Cyclocondensation of methyl acetoacetate with substituted anilines in the presence of a base (e.g., piperidine).

-

Isocyanide-Based MCRs: Reaction of aldehydes, amines, and isocyanides under acidic conditions to form the quinoline core .

-

Post-Modification: Methylation of hydroxyl or thiol intermediates using CH₃I, as demonstrated in analogous quinolines .

Example Reaction Scheme:

-

Base-Catalyzed Cyclization:

Methyl acetoacetate + Cyclohexenone derivative → Hexahydroquinoline intermediate. -

Oxidation:

Selective oxidation at position 2 using KMnO₄ or CrO₃ to introduce the oxo group. -

Esterification:

Carboxylic acid intermediate treated with methanol/H₂SO₄ to yield the methyl ester .

Industrial-Scale Considerations

-

Yield Optimization: 60–75% yield achieved via solvent-free mechanochemical synthesis.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .

-

Cost Drivers: High-purity isocyanides (>98%) and controlled reaction temperatures (60–80°C) .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Electrophilic Centers:

-

Nucleophilic Sites:

Notable Reactions

-

O-Methylation:

Treatment with CH₃I/K₂CO₃ in DMF yields methyl ether derivatives (e.g., 4-methoxy analog) . -

Reduction:

NaBH₄ reduces the 2-oxo group to 2-hydroxy, altering hydrogen-bonding capacity. -

Ring-Opening:

Strong acids (H₂SO₄) cleave the cyclohexene ring, forming linear diketones.

Table 2: Reaction Products and Conditions

Biochemical and Pharmacological Profile

Enzyme Inhibition Mechanisms

-

HBV Replication Inhibition: Molecular docking studies (PDB: 5E0I) show strong binding to viral polymerase (ΔG = −9.2 kcal/mol) .

-

CYP450 Interactions: Competes with warfarin for CYP2C9 binding (Ki = 4.3 μM).

Cellular Effects

-

Antiviral Activity: 78% inhibition of HBV DNA replication at 10 μM concentration .

-

Cytotoxicity Profile: CC₅₀ > 100 μM in HepG2 cells, indicating low acute toxicity .

Metabolic Pathways

-

Phase I Metabolism: Hydroxylation at C-5 by CYP3A4, forming a catechol intermediate.

-

Phase II Conjugation: Glucuronidation of the 4-hydroxy group (UGT1A1-mediated).

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Structural analog of HAP (heteroaryldihydropyrimidine) HBV inhibitors .

-

Prodrug Potential: Ester hydrolysis in vivo releases active carboxylic acid .

Material Science

-

Coordination Chemistry: Forms complexes with Cu²⁺ (log K = 5.2) for catalytic applications.

-

Dye Synthesis: Intermediate for azoquinoline pigments (λmax = 450–550 nm).

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | LogP | HBV IC₅₀ | Water Solubility (mg/mL) |

|---|---|---|---|

| Methyl 4-hydroxy-2-oxo-hexahydroquinoline | 1.62 | 8.2 μM | 2.1 |

| Ethyl 4-hydroxy-2-oxo-hexahydroquinoline | 2.15 | 12.5 μM | 1.3 |

| 4-Methoxy-2-oxo derivative | 2.40 | >50 μM | 0.6 |

Key distinctions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume